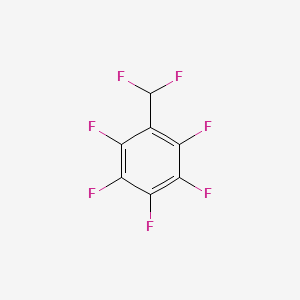

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoromethyl groups are often used in medicinal chemistry due to their unique physical and chemical properties . They can act as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

Difluoromethyl groups can act as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . They are considered lipophilicity enhancing groups .Applications De Recherche Scientifique

Organic Synthesis Applications

- Fluorine Substitution Reactions : 1-(Difluoromethanesulfinyl)pentafluorobenzene reacts with nucleophiles like sodium methoxide, sodium phenoxide, potassium hydrosulfide, and methylamine, resulting in the substitution of the fluorine atom. This process is pivotal in synthesizing various fluorinated compounds due to the cleavage of the C-S bond under basic conditions, leading to pentafluorobenzene (Koshcheev et al., 2017).

- Electrochemical Fluorination : Electrochemical fluorination has been utilized to transform toluene and its fluoromethyl derivatives into difluoromethylbenzenes, showcasing the versatility of fluorinated compounds in synthesis. This method highlights the efficiency of fluorination in modifying aromatic compounds (Momota et al., 1998).

Polymer Chemistry and Materials Science

- Fluorescence Probes : The compound has been used to develop new intramolecular fluorescence probes that monitor photoinduced radical and cationic cross-linking. These probes are essential for studying the dynamics of polymer formations and transformations under various conditions (Strehmel et al., 1999).

- Polymer Functionalization : The para-fluoride of 2,3,4,5,6-pentafluorobenzyl-functional polymers can be substituted with sodium azide, producing versatile precursors for postpolymerization modifications. This approach opens up a multitude of modification possibilities with high efficiency and specificity, crucial for developing advanced polymeric materials (Noy et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDNWYVKZRHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455632 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene | |

CAS RN |

22006-44-6 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)